molecular formula C10H10F2 B3315254 4-(3,4-Difluorophenyl)-1-butene CAS No. 951892-54-9

4-(3,4-Difluorophenyl)-1-butene

Cat. No. B3315254
CAS RN: 951892-54-9
M. Wt: 168.18 g/mol
InChI Key: WXXFYMIHWRKQLX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1-butene, also known as 4-Difluorophenyl-1-butene (4-DFB), is a synthetic compound that has recently been studied for its potential applications in medical research. 4-DFB is a fluorinated alkyl-substituted polycyclic aromatic hydrocarbon, which is a type of molecule that has been shown to possess a wide range of biological activities. 4-DFB is of particular interest due to its ability to interact with a variety of biological targets, including proteins, enzymes and receptors.

Scientific Research Applications

Ethylene Dimerization and Butene-1 Production

One significant application of compounds related to "4-(3,4-Difluorophenyl)-1-butene" in scientific research is in the field of ethylene dimerization, where the focus is on optimizing processes like the Alphabutol Technology for producing Butene-1. Butene-1 serves as a crucial co-monomer in manufacturing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), highlighting the importance of enhancing selectivity and addressing operational challenges such as fouling in production processes (Alenezi, Manan, & Zaidel, 2019).

Gas Separations and Purification

Another area where related compounds find utility is in gas separation and purification technologies, such as the utilization of supported ionic liquid membranes (SILMs) for improving the efficiency of CO2/N2 and CO2/CH4 separations. This research underscores the potential for enhancing the selectivity and performance of SILMs in critical industrial applications, including carbon capture and olefin/paraffin separations (Scovazzo, 2009).

Hazard and Risk Assessment

Research also extends to understanding the health implications of related chemical exposures. Studies on butadiene, for instance, examine DNA and hemoglobin adducts to assess cancer risks associated with exposure, providing insights into the genetic and biochemical mechanisms underlying toxicological effects (Swenberg et al., 2001).

Catalysis and Chemical Transformations

The conversion of ethylene to higher olefins, including butylenes, through gas-phase conversion processes involving heterogeneous catalysts represents another application. This research aims at developing technologies to produce valuable chemicals from ethylene, addressing the supply-demand imbalances in petrochemical feedstocks (Ghashghaee, 2018).

properties

IUPAC Name

4-but-3-enyl-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXFYMIHWRKQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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